Mesdopetam L-tartrate salt
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Overview
Description
Mesdopetam L-tartrate salt, also known as mesdopetam, is a novel dopamine D3 receptor antagonist. It has been developed primarily for the treatment of levodopa-induced dyskinesias, a severe form of involuntary movements commonly occurring in Parkinson’s disease. Mesdopetam also shows potential in treating Parkinson’s disease psychosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mesdopetam involves multiple steps, starting from the appropriate phenoxyethylamine derivative. The key steps include:
Formation of the phenoxyethylamine core: This involves the reaction of a substituted phenol with an appropriate alkylating agent.
Introduction of the fluoro and methylsulfonyl groups: These groups are introduced through electrophilic aromatic substitution reactions.
Formation of the L-tartrate salt: The final step involves the reaction of mesdopetam with L-tartaric acid to form the L-tartrate salt.
Industrial Production Methods
Industrial production of mesdopetam L-tartrate salt follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Mesdopetam undergoes several types of chemical reactions, including:
Oxidation: Mesdopetam can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert mesdopetam to its reduced forms.
Substitution: Mesdopetam can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of mesdopetam .
Scientific Research Applications
Mesdopetam L-tartrate salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dopamine receptor antagonism.
Biology: Investigated for its effects on dopamine receptors in various biological systems.
Medicine: Primarily researched for its potential in treating Parkinson’s disease-related conditions, such as levodopa-induced dyskinesias and psychosis.
Mechanism of Action
Mesdopetam exerts its effects by antagonizing dopamine D3 receptors. This action helps to mitigate the involuntary movements and psychosis associated with Parkinson’s disease. The molecular targets include dopamine D3 receptors, and the pathways involved are primarily related to dopamine signaling .
Comparison with Similar Compounds
Similar Compounds
Clozapine: An antipsychotic used to treat schizophrenia and Parkinson’s disease psychosis.
Pimavanserin: Used to treat Parkinson’s disease psychosis.
Experimental D3 antagonists: Various compounds under investigation for their potential to treat Parkinson’s disease-related conditions.
Uniqueness of Mesdopetam
Mesdopetam is unique in its dual action of mitigating both dyskinesias and psychosis without significantly affecting normal motor functions. This makes it a promising candidate for treating Parkinson’s disease-related conditions .
Properties
Molecular Formula |
C16H24FNO9S |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H18FNO3S.C4H6O6/c1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16;5-1(3(7)8)2(6)4(9)10/h7-9,14H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
RVVLSGZJNROIAK-LREBCSMRSA-N |
Isomeric SMILES |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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